Ethyl 2,5-dibromopyridine-4-acetate
Overview
Description
Ethyl 2,5-dibromopyridine-4-acetate is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms at the 2nd and 5th positions of the pyridine ring, an ethyl ester group at the 4th position, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,5-dibromopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromopyridine is then subjected to esterification with ethyl acetate in the presence of a base like sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dibromopyridine-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Reduction: Palladium on carbon, hydrogen gas, solvents (e.g., ethanol, methanol).
Major Products:
- Substituted pyridine derivatives
- Coupled products with various functional groups
- Reduced pyridine derivatives
Scientific Research Applications
Ethyl 2,5-dibromopyridine-4-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dibromopyridine-4-acetate is primarily based on its ability to undergo various chemical transformations. The bromine atoms and ester group provide reactive sites for nucleophilic substitution, coupling, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse products with specific functions .
Comparison with Similar Compounds
2,5-Dibromopyridine: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-bromopyridine-4-acetate: Contains only one bromine atom, resulting in different reactivity and applications.
2,5-Dichloropyridine:
Uniqueness: Ethyl 2,5-dibromopyridine-4-acetate stands out due to its dual bromine substitution and ester functionality, offering a unique combination of reactivity and versatility. This makes it a valuable intermediate in organic synthesis and a promising candidate for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(2,5-dibromopyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-6-3-8(11)12-5-7(6)10/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMSJQSKABOOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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